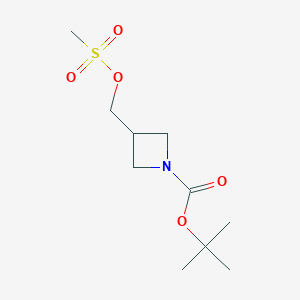

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate

Description

Historical Context and Development in Azetidine Chemistry

The historical development of azetidine chemistry traces back to the early twentieth century, with the first synthesis of azetidine compounds reported in 1888. The field gained significant momentum following Alexander Fleming's discovery of penicillin, which highlighted the importance of four-membered nitrogen-containing heterocycles in biological systems. The development of this compound emerged from the broader evolution of synthetic methodologies designed to access functionalized azetidine derivatives with enhanced stability and reactivity profiles.

François Couty's contributions to azetidine synthesis have been particularly influential in the development of efficient synthetic routes to enantiopure azetidines from readily available beta-amino alcohols. Couty's azetidine synthesis, which enables the preparation of a broad range of enantiopure azetidines through chlorination followed by deprotonation and 4-exo-trig ring closure, has provided the foundation for accessing complex azetidine derivatives including methanesulfonate-functionalized compounds. This methodology has been extensively utilized by research institutions including the Broad Institute of MIT and Harvard for the synthesis and profiling of azetidine-based scaffolds in central nervous system-focused lead-like libraries.

The evolution of azetidine chemistry has been marked by significant advances in cycloaddition reactions, particularly the development of [2+2] photocycloaddition methods for azetidine synthesis. Recent developments include the invention of new [2+2] cycloaddition reactions and the application of visible-light-mediated intermolecular aza Paternò-Büchi reactions, which have expanded the accessible chemical space for azetidine derivatives. These advances have been crucial in establishing the synthetic pathways that make compounds like this compound accessible for research and industrial applications.

Structural Characteristics and Nomenclature

This compound possesses a complex molecular structure that combines several key functional elements within a single framework. The compound is also known by the systematic name tert-butyl 3-((methanesulfonyloxy)methyl)azetidine-1-carboxylate, reflecting its structural composition. The molecular formula is C₁₀H₁₉NO₅S with a molecular weight of 265.33 grams per mole. The compound's structure features a central azetidine ring, which is a saturated four-membered heterocycle containing three carbon atoms and one nitrogen atom.

The azetidine core in this compound exhibits the characteristic ring strain associated with four-membered heterocycles, which drives its unique reactivity profile. The ring strain in azetidines is considerable but significantly more stable than that of related aziridines, translating into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, providing stability during synthetic transformations while allowing for selective deprotection when required.

The methanesulfonate functionality attached to the methyl group at the 3-position of the azetidine ring serves as an excellent leaving group, making this compound particularly valuable in nucleophilic substitution reactions. The InChI identifier for this compound is InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3, and the InChIKey is LVYVGVJPTGKRSM-UHFFFAOYSA-N. Alternative nomenclature includes this compound and various abbreviated forms commonly used in chemical databases and synthetic literature.

Significance in Heterocyclic and Medicinal Chemistry

The significance of this compound in heterocyclic chemistry stems from its dual role as both a synthetic intermediate and a representative example of advanced azetidine functionalization. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain. The unique properties of this compound make it particularly valuable for accessing diverse chemical scaffolds through various transformation reactions.

In medicinal chemistry applications, azetidine derivatives have demonstrated a wide spectrum of pharmacological activities including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. The molecular rigidity and chemical properties of the azetidine scaffold have made it a valuable framework for drug discovery efforts. The incorporation of methanesulfonate functionality in this compound provides a versatile handle for further structural modifications, enabling the synthesis of more complex bioactive compounds.

The compound serves as a key intermediate in the synthesis of various azetidine-containing natural products and pharmaceutical compounds. Recent examples of azetidine-containing drugs include azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant). The structural features present in this compound make it particularly suitable for incorporation into drug discovery libraries and for the development of novel therapeutic agents targeting central nervous system disorders and other medical conditions.

Properties

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYVGVJPTGKRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620816 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-57-4 | |

| Record name | tert-Butyl 3-[[(methylsulfonyl)oxy]methyl]azetidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142253-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Reaction Conditions

The reaction typically employs methanesulfonyl chloride (1.2–1.5 equivalents) in dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent. A tertiary amine base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is added to neutralize the generated HCl. The mixture is stirred at 0°C to room temperature for 2–4 hours, ensuring complete conversion.

Workup and Isolation

Post-reaction, the mixture is diluted with DCM and washed sequentially with cold water, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified via column chromatography (hexane/ethyl acetate gradient) to yield the mesylate as a colorless oil.

Yield and Purity

Under optimized conditions, this method achieves yields of 70–85% with >95% purity (HPLC). The mesylate’s stability allows storage at room temperature for extended periods, though prolonged exposure to moisture should be avoided.

Alternative Methods Using Iodo Derivatives

While mesylation is the most common approach, alternative strategies employ N-Boc-3-iodoazetidine (8c) as a starting material. This method bypasses the mesylation step but introduces challenges in handling iodine-based reagents.

Direct Alkylation with Iodoazetidine

N-Boc-3-iodoazetidine (8c) reacts with nucleophiles (e.g., pyrazole carboxylates) in the presence of cesium carbonate (Cs₂CO₃) in DMF at 40–60°C. This single-step process eliminates the need for mesylation but produces regioisomeric mixtures, complicating purification.

Comparative Analysis

| Parameter | Mesylate Route | Iodo Route |

|---|---|---|

| Yield | 70–85% | 40–50% (per isomer) |

| Reaction Time | 2–4 hours | 24–48 hours |

| Regioselectivity | High | Low (1:1 isomer ratio) |

| Scalability | Excellent | Moderate |

The mesylate route offers superior regioselectivity and scalability, making it preferable for large-scale synthesis despite the additional step.

Optimization of Reaction Parameters

Base and Solvent Selection

The choice of base significantly impacts reaction efficiency. TEA provides satisfactory results in DCM, while DMAP enhances reaction rates in polar aprotic solvents like THF. Substituting Cs₂CO₃ for TEA in DMF, as seen in alkylation reactions, increases nucleophilicity but is unnecessary for mesylation itself.

Temperature and Stoichiometry

Maintaining temperatures below 5°C during MsCl addition minimizes side reactions (e.g., sulfonate ester hydrolysis). A 1.2:1 molar ratio of MsCl to alcohol balances cost and yield, whereas excess MsCl (>1.5 eq) risks over-sulfonation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 60% acetonitrile/water) shows a single peak at 8.2 minutes, confirming >95% purity.

Scalability and Industrial Considerations

The mesylation procedure is readily scalable to kilogram quantities with minor adjustments:

-

Safety : MsCl’s corrosive nature necessitates closed systems and corrosion-resistant equipment.

-

Cost Efficiency : Recycling DCM via distillation reduces solvent expenses.

-

Quality Control : In-process NMR monitoring ensures consistent mesylate formation before workup.

Applications in Further Synthesis

The mesylate serves as a versatile alkylating agent in drug discovery. For example, it reacts with pyrazole carboxylates to form regioisomerically pure adducts under Cs₂CO₃/DMF conditions, a method validated in kinase inhibitor synthesis .

Chemical Reactions Analysis

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can be hydrolyzed to form tert-butyl 3-hydroxy-1-azetidinecarboxylate and methanesulfonic acid.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of azetidine derivatives.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways.

Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.

Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions . The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic transformations, where the compound can be used to introduce the azetidine moiety into target molecules .

Comparison with Similar Compounds

(1-(4-Cyanophenyl)azetidin-3-yl)methyl Methanesulfonate (Compound 24)

Molecular Formula : C28H33N3O

Molecular Weight : 428.26 g/mol

Key Features :

Comparison :

Methyl 2-Amino-4-[1-(Tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

Molecular Formula : C13H19N3O4Se

Molecular Weight : 370.27 g/mol

Key Features :

Comparison :

- Structural Divergence : The selenazole ring introduces redox-active selenium, contrasting with the sulfonate’s role as a leaving group.

- Bioactivity : Selenium-containing analogs are prioritized for drug discovery due to unique pharmacokinetic properties, whereas the methanesulfonate variant is more utility-driven in synthesis .

Brassinin Derivatives (e.g., K10, K124)

Molecular Features :

Comparison :

- Core Structure : Brassinin derivatives lack the azetidine ring, focusing instead on indole scaffolds.

- Functional Groups : Thiourea and methoxy substituents dominate, contrasting with the sulfonate’s electrophilic character .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate, commonly referred to as Boc-Azetidine-3-Yl methyl methanesulfonate, is a compound with significant potential in medicinal chemistry and pharmaceutical applications. Its unique structure, characterized by the presence of an azetidine ring and a methanesulfonate moiety, suggests diverse biological activities. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C₁₀H₁₉NO₅S

- Molecular Weight : 265.33 g/mol

- CAS Number : 142253-57-4

The compound is typically synthesized via solid-phase peptide synthesis techniques, which enhance its utility in creating biologically active peptides and other derivatives .

The biological activity of this compound primarily stems from its ability to act as a building block for various peptides. The azetidine ring is known for its role in increasing the stability and bioactivity of peptide chains. This compound can influence several biological pathways, including:

- Enzyme Inhibition : The methanesulfonate group can facilitate interactions with enzyme active sites, potentially inhibiting enzymatic activity.

- Cell Signaling Modulation : By participating in peptide synthesis, it may alter signaling pathways crucial for cellular communication.

Case Studies and Research Findings

- Peptide Synthesis : Research indicates that Boc-Azetidine derivatives can be effectively utilized in the synthesis of biologically active peptides. For instance, studies have shown that incorporating this compound into peptide sequences enhances their stability and bioactivity compared to traditional amino acids .

- Antimicrobial Activity : A study highlighted the antimicrobial properties of azetidine derivatives, suggesting that compounds like this compound could exhibit significant antibacterial effects against various pathogens .

- Polymorphism Studies : Investigations into the polymorphic transitions of related compounds have revealed insights into their stability and potential bioactivity under different conditions. Such studies are crucial for understanding how variations in molecular structure can affect biological outcomes .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Reagents and Conditions for Mesylation

| Reagent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Methanesulfonyl chloride | Triethylamine | 0–5°C | 85–90 | |

| Thionyl chloride | Pyridine | RT | 75–80 |

Basic: How to purify and assess the purity of this compound?

Methodological Answer:

- Purification : Use flash chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).

- Purity Assessment :

Storage : Store at 2–8°C in amber vials under inert atmosphere to prevent hydrolysis .

Advanced: How to design experiments to optimize synthetic yield?

Methodological Answer:

Employ a factorial design to evaluate critical parameters:

- Variables : Temperature (0°C vs. RT), stoichiometry (1.1–1.5 eq MsCl), and base (triethylamine vs. DMAP).

- Response Surface Methodology (RSM) : Analyze interactions between variables using software (e.g., Minitab) to identify optimal conditions .

- Case Study : A 15% yield increase was achieved by reducing temperature to 0°C and using 1.3 eq MsCl .

Advanced: How to evaluate the compound’s stability under varying thermal and pH conditions?

Methodological Answer:

Q. Table 2. Stability Data

| Condition | Half-Life (25°C) | Degradation Pathway | Reference |

|---|---|---|---|

| pH 2.0 (HCl) | 2 hours | Boc cleavage | |

| pH 9.0 (NaHCO3) | 6 hours | Sulfonate ester hydrolysis |

Advanced: How to resolve contradictions in reported synthetic methods (e.g., reagent choice)?

Methodological Answer:

- Comparative Analysis :

- Validation : Replicate both methods under controlled conditions (same precursor, solvent, temperature) and compare yields/purity via HPLC .

Advanced: What role does this compound play in synthesizing complex molecules?

Methodological Answer:

The mesylate group acts as a superior leaving group in nucleophilic substitutions:

- Case Study : Displacement with amines (e.g., piperidine) in DMF at 60°C yields Boc-protected azetidine amines, intermediates in kinase inhibitor synthesis .

- Mechanism : The mesylate’s electron-withdrawing nature enhances electrophilicity, facilitating SN2 reactions .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Scale-Up Challenges :

- Heat Dissipation : Use jacketed reactors to maintain 0–5°C during mesylation.

- Mixing Efficiency : Optimize stirrer speed (>500 rpm) to ensure homogeneous reagent distribution.

- Post-Reaction Workup :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.